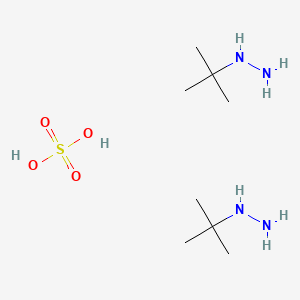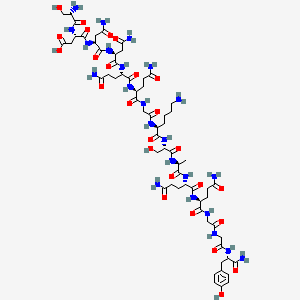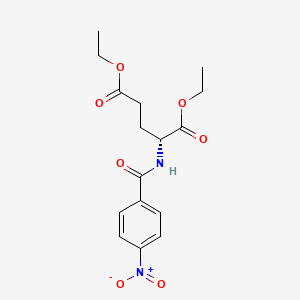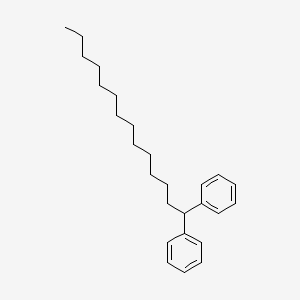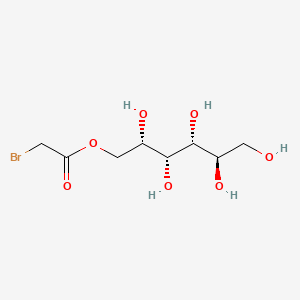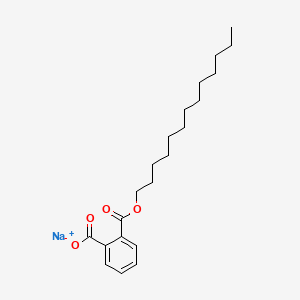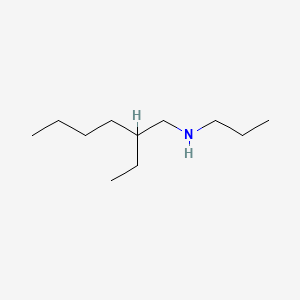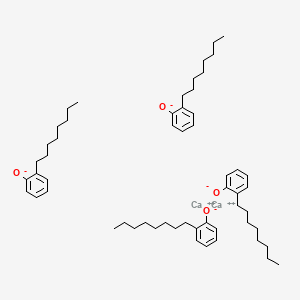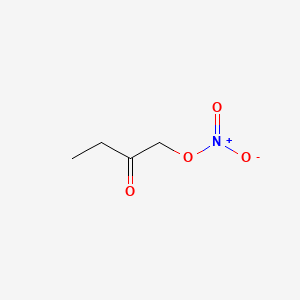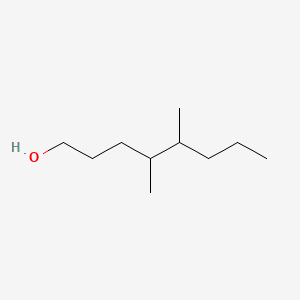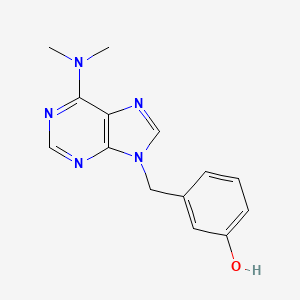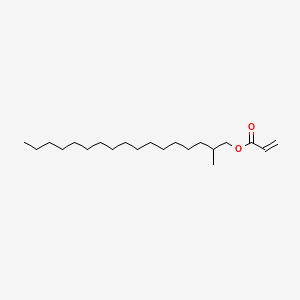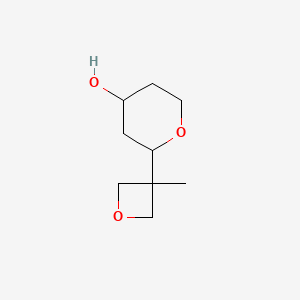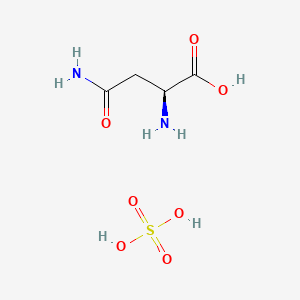
L-Asparagine sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Asparagine sulphate is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. L-asparagine is known for its involvement in the metabolic control of cell functions in nerve and brain tissue. The sulphate derivative is often used in various biochemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
L-Asparagine sulphate can be synthesized through the reaction of L-asparagine with sulphuric acid. The reaction typically involves dissolving L-asparagine in water, followed by the gradual addition of sulphuric acid under controlled temperature conditions. The mixture is then allowed to react, forming this compound as a precipitate, which can be filtered and purified.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Escherichia coli and Erwinia chrysanthemi are commonly used to produce L-asparagine, which is then chemically reacted with sulphuric acid to form the sulphate derivative. The process is optimized for high yield and purity through various biotechnological techniques .
化学反应分析
Types of Reactions
L-Asparagine sulphate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce L-asparagine and sulphuric acid.
Oxidation: Under oxidative conditions, this compound can be converted into L-aspartic acid and other by-products.
Substitution: The sulphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water and heat are commonly used to hydrolyze this compound.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Various nucleophiles can be used to replace the sulphate group.
Major Products Formed
Hydrolysis: L-asparagine and sulphuric acid.
Oxidation: L-aspartic acid and other oxidized derivatives.
Substitution: Depending on the nucleophile, different substituted products can be formed.
科学研究应用
L-Asparagine sulphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying metabolic pathways and enzyme functions.
作用机制
L-Asparagine sulphate exerts its effects primarily through the hydrolysis of L-asparagine into L-aspartic acid and ammonia. This reaction is catalyzed by the enzyme L-asparaginase. The depletion of L-asparagine in cells, particularly in cancer cells, leads to the inhibition of protein synthesis and cell growth. The molecular targets include asparagine synthetase and various transporters involved in amino acid metabolism .
相似化合物的比较
Similar Compounds
L-Glutamine: Another amino acid with similar metabolic functions.
L-Aspartic Acid: A product of L-asparagine hydrolysis with similar biochemical properties.
L-Asparaginase: An enzyme that catalyzes the hydrolysis of L-asparagine.
Uniqueness
L-Asparagine sulphate is unique due to its sulphate group, which imparts distinct chemical properties and reactivity compared to other amino acids and their derivatives. This uniqueness makes it valuable in specific industrial and research applications .
属性
CAS 编号 |
74144-37-9 |
|---|---|
分子式 |
C4H10N2O7S |
分子量 |
230.20 g/mol |
IUPAC 名称 |
(2S)-2,4-diamino-4-oxobutanoic acid;sulfuric acid |
InChI |
InChI=1S/C4H8N2O3.H2O4S/c5-2(4(8)9)1-3(6)7;1-5(2,3)4/h2H,1,5H2,(H2,6,7)(H,8,9);(H2,1,2,3,4)/t2-;/m0./s1 |
InChI 键 |
WGQPKUTZCLSEIQ-DKWTVANSSA-N |
手性 SMILES |
C([C@@H](C(=O)O)N)C(=O)N.OS(=O)(=O)O |
规范 SMILES |
C(C(C(=O)O)N)C(=O)N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


